molecular formula C10H17N3O B2457554 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200689-48-9

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2457554
CAS No.: 2200689-48-9
M. Wt: 195.266
InChI Key: RGUWPMTUNAMLLV-UHFFFAOYSA-N
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Description

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group, a cyclopropylmethyl group, and a dihydro-1H-1,2,4-triazol-5-one core structure. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.

Preparation Methods

The synthesis of 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions using cyclopropylmethyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyclopropylmethyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one include other triazole derivatives such as:

  • 3-tert-butyl-4-(methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 3-tert-butyl-4-(ethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

These compounds share the triazole core structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in the presence of the cyclopropylmethyl group, which can influence its reactivity and biological activity.

Biological Activity

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its unique structure, characterized by a tert-butyl group and a cyclopropylmethyl group attached to the triazole ring. The biological activity of this compound has garnered interest due to its potential therapeutic applications.

The molecular formula of this compound is C10H17N3OC_{10}H_{17}N_3O with a molecular weight of 195.26 g/mol. The compound's structure contributes to its biological interactions and reactivity.

PropertyValue
Molecular FormulaC10H17N3OC_{10}H_{17}N_3O
Molecular Weight195.26 g/mol
CAS Number2200689-48-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring can participate in hydrogen bonding and π-stacking interactions with enzymes or receptors, which may lead to inhibition or activation of specific biological pathways. The steric hindrance provided by the tert-butyl group can enhance the selectivity and binding affinity towards these targets.

Anti-inflammatory Effects

Triazole compounds have been investigated for their anti-inflammatory properties. The presence of the cyclopropylmethyl group may enhance the compound's ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Anticancer Potential

The potential anticancer activity of triazole derivatives has been explored in various studies. Compounds similar to this compound have demonstrated inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial activity against resistant strains of bacteria. Although this compound was not specifically tested, related compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity Assessment

In vitro assays assessing the anti-inflammatory effects of triazole derivatives indicated that compounds with similar structures could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential pathway for this compound to exert anti-inflammatory effects .

Properties

IUPAC Name

3-tert-butyl-4-(cyclopropylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-10(2,3)8-11-12-9(14)13(8)6-7-4-5-7/h7H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUWPMTUNAMLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)N1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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